

Spectroscopic Profile of 4-Amino-1-Boc-piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-1-Boc-piperidine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Amino-1-Boc-piperidine** (tert-butyl 4-aminopiperidine-1-carboxylate), a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data. The experimental protocols used for these analyses are also detailed to ensure reproducibility.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **4-Amino-1-Boc-piperidine**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Table 1: ^1H NMR Chemical Shift Data for **4-Amino-1-Boc-piperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.90-4.10	m	2H	-CH ₂ - (axial, piperidine ring, adjacent to N-Boc)
2.66-2.79	m	3H	-CH-NH ₂ and -CH ₂ - (equatorial, piperidine ring, adjacent to N-Boc)
1.69-1.73	m	2H	-CH ₂ - (piperidine ring)
1.38	s	9H	-C(CH ₃) ₃ (Boc group)
1.10-1.21	m	2H	-CH ₂ - (piperidine ring)

Solvent: CDCl₃[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for **4-Amino-1-Boc-piperidine** was not publicly available, the following data is for a closely related compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, and provides an expected range for the chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppm	Assignment
154.7	C=O (Boc group)
79.0	-C(CH ₃) ₃ (Boc group)
55.2	-CH- (piperidine ring)
46.1	-CH ₂ - (piperidine ring, adjacent to N-Boc)
30.7	-CH ₂ - (piperidine ring)
28.7	-C(CH ₃) ₃ (Boc group)

Note: This data is for a related compound and should be used for estimation purposes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Absorption Peaks for **4-Amino-1-Boc-piperidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Sharp	N-H stretch (primary amine)
~2970	Strong	C-H stretch (aliphatic)
~1689	Strong	C=O stretch (urethane carbonyl, Boc group)
~1454	Medium	C-H bend (alkane)
~1364	Medium	C-H bend (gem-dimethyl of Boc group)
~1251	Strong	C-N stretch (urethane)
~1166	Strong	C-O stretch (urethane)

Note: The exact peak positions may vary slightly. The assignments are based on typical infrared absorption frequencies for similar functional groups.

Mass Spectrometry (MS)

The molecular weight of **4-Amino-1-Boc-piperidine** is 200.28 g/mol .^{[2][3]} In mass spectrometry, the molecule is expected to fragment in a predictable manner.

Table 4: Expected Mass Spectrometry Fragments for **4-Amino-1-Boc-piperidine**

m/z	Proposed Fragment
201	$[M+H]^+$ (protonated molecule)
145	$[M - C_4H_9O]^+$ or $[M - 56]^+$ (loss of tert-butyl group)
101	$[M - C_5H_9O_2]^+$ (loss of Boc group)
84	[Piperidine ring fragment] $^+$
57	$[C_4H_9]^+$ (tert-butyl cation)

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **4-Amino-1-Boc-piperidine**, adapted from established methods for similar compounds.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **4-Amino-1-Boc-piperidine** is dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
- 1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1.0 second
- ^{13}C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2.0 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid **4-Amino-1-Boc-piperidine** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters:

- Instrument: Bruker Tensor 27 FT-IR spectrometer (or equivalent) with an ATR accessory.[\[2\]](#)
- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **4-Amino-1-Boc-piperidine** is prepared in a volatile organic solvent such as methanol or dichloromethane.

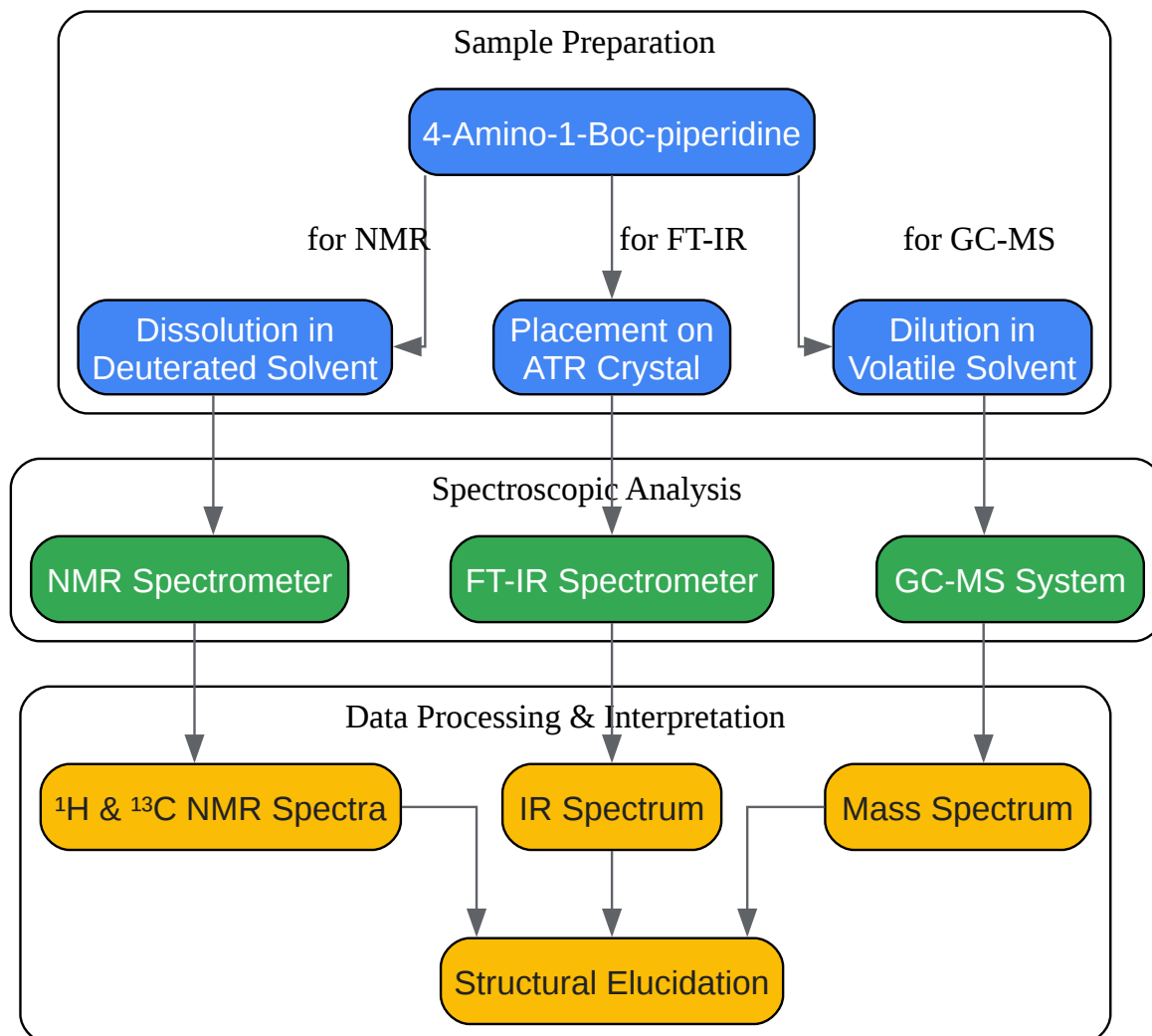
Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 μm .
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Start at 100 $^{\circ}\text{C}$, ramp to 280 $^{\circ}\text{C}$ at 15 $^{\circ}\text{C}/\text{min}$, hold for 5 min.
 - Carrier Gas: Helium.

- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40 - 500.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of **4-Amino-1-Boc-piperidine**.



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Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of **4-Amino-1-Boc-piperidine**.

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